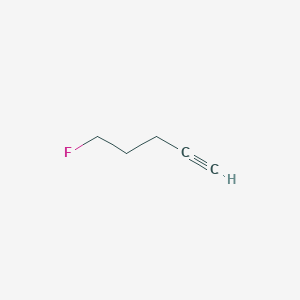

5-Fluoro-1-pentyne

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-fluoropent-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F/c1-2-3-4-5-6/h1H,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYUEMWMHJSSSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316153 | |

| Record name | 5-Fluoro-1-pentyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764-36-3 | |

| Record name | 5-Fluoro-1-pentyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-1-pentyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Fluoro 1 Pentyne and Its Derivatives

Direct Fluorination Strategies for Alkyne Substrates

Direct fluorination involves the introduction of a fluorine atom onto a substrate that already contains the alkyne functionality or a suitable precursor. These methods are often favored for their efficiency and can be broadly categorized into nucleophilic approaches.

Nucleophilic Fluorination Approaches (e.g., DAST-mediated, K222-mediated)

Nucleophilic fluorination is a cornerstone of organofluorine synthesis, utilizing fluoride (B91410) ions or fluoride-containing reagents to form carbon-fluorine bonds.

DAST-Mediated Fluorination: Diethylaminosulfur trifluoride (DAST) is a versatile and widely used reagent for the deoxofluorination of alcohols. In the context of 5-fluoro-1-pentyne synthesis, the precursor 4-pentyn-1-ol (B147250) can be directly converted to the target compound. The reaction proceeds by the activation of the primary alcohol by DAST, followed by nucleophilic substitution by a fluoride ion. This method is valued for its mild reaction conditions, which are typically conducted in anhydrous solvents like dichloromethane (B109758) (DCM) at temperatures ranging from -78 °C to room temperature to control reactivity and minimize side reactions.

K222-Mediated Fluorination: The reactivity of alkali metal fluorides, such as potassium fluoride (KF), is often hampered by their high lattice energy and low solubility in organic solvents. Kryptofix 222 (K222), a bicyclic polyether (cryptand), effectively enhances the nucleophilicity of the fluoride anion. It accomplishes this by encapsulating the potassium cation (K⁺), leading to a "naked" and more reactive fluoride ion in solution. This approach is particularly crucial in radiosynthesis with ¹⁸F but is also applicable for non-radioactive fluorination. The substrate for this reaction would typically be an alkyne with a good leaving group at the 5-position, such as a tosylate or mesylate.

| Method | Fluorinating Agent | Typical Substrate | Key Features | Limitations |

|---|---|---|---|---|

| DAST-Mediated | Diethylaminosulfur trifluoride (DAST) | 4-pentyn-1-ol | Direct conversion of alcohols; mild conditions. | DAST is thermally unstable and moisture-sensitive. |

| K222-Mediated | KF/Kryptofix 222 | Pent-4-yn-1-yl tosylate | Enhances fluoride nucleophilicity; high yields. | Requires stoichiometric amounts of K222, which can be costly. |

Displacement Reactions of Activated Leaving Groups (e.g., p-toluenesulfonyl)

A robust and common strategy for synthesizing this compound involves a two-step sequence starting from 4-pentyn-1-ol. First, the alcohol is converted into a derivative with a good leaving group, most commonly a p-toluenesulfonate (tosylate). This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.

The resulting pent-4-yn-1-yl tosylate is then subjected to a nucleophilic substitution (Sₙ2) reaction with a fluoride source. To achieve efficient displacement, a highly reactive fluoride source is necessary. A combination of potassium fluoride (KF) and a phase-transfer catalyst or an activator like Kryptofix 222 is often employed in an anhydrous polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF). The reaction is typically heated to ensure a reasonable reaction rate.

| Parameter | Description | Example |

|---|---|---|

| Precursor | Alkyne with an activated leaving group. | Pent-4-yn-1-yl p-toluenesulfonate |

| Fluoride Source | An alkali metal fluoride salt. | Potassium Fluoride (KF) or Cesium Fluoride (CsF) |

| Activator | Phase-transfer catalyst or cryptand to enhance fluoride reactivity. | Kryptofix 222 (K222) |

| Solvent | Anhydrous polar aprotic solvent. | Acetonitrile (MeCN), Dimethylformamide (DMF) |

| Temperature | Elevated temperature to facilitate the reaction. | 80-120 °C |

Radiosynthesis of Isotopically Labeled this compound (e.g., ¹⁸F-labeling techniques)

The synthesis of ¹⁸F-labeled this compound is of paramount importance for its potential use as a prosthetic group in the development of radiotracers for Positron Emission Tomography (PET). The short half-life of fluorine-18 (B77423) (t½ ≈ 110 minutes) necessitates rapid and highly efficient synthetic methods.

The most prevalent method for producing [¹⁸F]this compound is through nucleophilic substitution using cyclotron-produced [¹⁸F]fluoride. acs.org The general workflow is as follows:

[¹⁸F]Fluoride Production and Isolation : [¹⁸F]Fluoride is produced in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction in ¹⁸O-enriched water. The aqueous [¹⁸F]fluoride is then trapped on an anion exchange cartridge (e.g., QMA).

Elution and Activation : The trapped [¹⁸F]fluoride is eluted from the cartridge using a solution containing potassium carbonate (K₂CO₃) and Kryptofix 222 (K222) in a mixture of acetonitrile and water. rsc.org

Azeotropic Drying : The presence of water severely deactivates the fluoride nucleophile. Therefore, the solvent is removed under a stream of nitrogen with gentle heating, and further traces of water are removed by the azeotropic distillation with anhydrous acetonitrile. This process is typically repeated 2-3 times to ensure anhydrous conditions.

Radiofluorination : The dried, activated K[¹⁸F]F/K222 complex is then reacted with a suitable precursor, such as pent-4-yn-1-yl tosylate, in an anhydrous solvent like acetonitrile at elevated temperatures (e.g., 100-120 °C) for a short period (5-15 minutes).

Purification : The final product, [¹⁸F]this compound, is purified from the reaction mixture, typically using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) to remove unreacted [¹⁸F]fluoride and precursor material.

This method allows for the rapid and high-yield production of the desired ¹⁸F-labeled compound, ready for subsequent conjugation to a biomolecule of interest via "click chemistry" or other coupling reactions. chemrxiv.org

Green Chemistry Principles and Sustainable Routes in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. acs.org

Atom Economy : One of the core principles is maximizing atom economy, which measures the efficiency of a reaction in converting reactant atoms to the desired product. acs.orgwordpress.com

Displacement of Tosylates : This common route has poor atom economy. The formation of the tosylate precursor from 4-pentyn-1-ol and tosyl chloride, followed by displacement with KF, generates significant waste in the form of the tosylate leaving group (155 g/mol ) and other byproducts.

Direct Deoxofluorination : The use of DAST to convert 4-pentyn-1-ol directly to this compound offers a better atom economy as it avoids the installation and subsequent loss of a large leaving group.

Safer Reagents and Solvents :

Reagent Hazard : Reagents like DAST are effective but can be hazardous and thermally unstable. cas.cn Exploring newer, more stable deoxofluorinating reagents or catalytic methods can be a greener alternative. osti.gov Photoredox-catalyzed deoxyfluorination using an electrophilic fluorine source like Selectfluor® represents a mechanistically distinct and potentially safer approach. nih.gov

Solvent Choice : Traditional syntheses often use polar aprotic solvents like DMF, which are under scrutiny for their toxicity. Identifying alternative, less hazardous solvents or developing solvent-free reaction conditions are key green objectives. Recent research into mechanochemical (solid-state) fluorination using KF shows promise in eliminating the need for toxic, high-boiling solvents. rsc.org

Catalysis and Energy Efficiency :

Catalytic Routes : The development of catalytic nucleophilic fluorination methods is a significant goal in green chemistry. rsc.org While challenging, catalytic approaches would reduce the need for stoichiometric activators like K222 and potentially allow for milder reaction conditions, thus saving energy.

Energy Consumption : Many fluorination reactions require high temperatures. Designing reactions that proceed efficiently at or near ambient temperature would significantly reduce the energy footprint of the synthesis. acs.org

Sustainable Feedstocks and Emerging Technologies :

Renewable Sources : While the core pentyne backbone is derived from petrochemical sources, exploring routes from bio-based feedstocks is a long-term goal for sustainable synthesis.

Biocatalysis : The use of enzymes for fluorination is an emerging field. nih.govnih.gov Although not yet applied to simple alkynes like this compound, engineered "fluorinases" could one day provide a highly selective and environmentally benign route to such compounds under mild aqueous conditions. nih.govnih.govchemrxiv.org

Solid-Supported Reagents : Using solid-supported fluoride sources or catalysts can simplify purification, as the reagents can be removed by simple filtration, reducing solvent use for chromatography and allowing for potential recycling. nih.govnih.gov

By considering these principles, future synthetic routes to this compound can be designed to be not only efficient and high-yielding but also more environmentally sustainable.

Reactivity Profiles and Mechanistic Investigations of 5 Fluoro 1 Pentyne

Electrophilic and Nucleophilic Reactivity at the Alkyne Moiety

Terminal alkynes, including 5-fluoro-1-pentyne, are characterized by their electron-rich π-systems, making them susceptible to electrophilic attack. However, compared to analogous alkenes, alkynes generally exhibit reduced reactivity towards many electrophiles. This phenomenon is attributed to the tighter binding of the π-electrons due to the sp-hybridized carbons and the less stable vinyl carbocation intermediate formed during electrophilic addition chinesechemsoc.orgscribd.comchemrxiv.orgrsc.orgsnnu.edu.cnmsu.edu. Despite this, electrophilic addition reactions, such as hydrohalogenation and halogenation, do occur, typically following Markovnikov's rule. In these reactions, the electrophilic part of the reagent adds to the less substituted terminal carbon (C1), while the nucleophilic part adds to the more substituted internal carbon (C2) of the alkyne chinesechemsoc.orgscribd.comchemrxiv.orgrsc.orgsnnu.edu.cnmsu.edu. The stereochemistry of these additions is often anti chinesechemsoc.orgscribd.comrsc.org.

Nucleophilic additions to alkynes are also possible, particularly when the alkyne is activated by electron-withdrawing substituents chinesechemsoc.org. The presence of fluorine, even remotely, can influence the electron density distribution within the molecule, potentially affecting the susceptibility of the alkyne to both electrophilic and nucleophilic attack.

Table 1: General Electrophilic Addition to Terminal Alkynes

| Reaction Type | Reagent | Product Type (Initial Addition) | Regioselectivity (Markovnikov) | Stereoselectivity (Typical) | Further Addition Product (if applicable) | Citation |

| Hydrohalogenation | HX | Vinyl Halide | Halogen on more substituted C | Anti | Geminal Dihalide | chinesechemsoc.orgscribd.comchemrxiv.orgrsc.orgsnnu.edu.cnmsu.edu |

| Halogenation | X₂ | Vicinal Dihalide Alkene | N/A (addition across triple bond) | Anti | Tetrahalide Alkane | chinesechemsoc.orgscribd.comrsc.orgschoolwires.net |

| Hydration (w/ Hg²⁺) | H₂O | Enol | Ketone (after tautomerization) | N/A | N/A | chinesechemsoc.orgscribd.com |

Role of Remote Fluorine Substitution in Directing Reactivity and Regioselectivity

The fluorine atom in this compound, situated at the end of the carbon chain, exerts an electronic influence on the alkyne moiety primarily through its strong inductive electron-withdrawing effect libretexts.orglibretexts.org. While direct experimental data on the regioselectivity of additions specifically to this compound is limited in the provided literature, general principles suggest that this remote fluorine can influence reaction outcomes. Electronegative substituents can alter the electron density of the π-system and affect the stability of carbocation intermediates formed during electrophilic additions, thereby directing regioselectivity chinesechemsoc.orgscribd.comchemrxiv.orgrsc.orgsnnu.edu.cnmsu.edu. In some fluorinated alkyne systems, fluoroalkyl groups have been observed to preferentially occupy the α-position in reactions, indicating a significant role in determining regiochemical preferences rsc.org. The precise impact of the remote fluorine in this compound would depend on the specific reaction conditions and the nature of the electrophile or nucleophile involved.

Cycloaddition Reactions Involving this compound

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Fluorinated Systems

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides nih.govsigmaaldrich.comnih.gov. Terminal alkynes are excellent substrates for this reaction, which proceeds under mild conditions and is often bioorthogonal nih.govnih.gov. While specific studies detailing the CuAAC reaction of this compound were not explicitly found in the provided snippets, the general reactivity of terminal alkynes strongly suggests its participation in this transformation. The presence of fluorine atoms in either the alkyne or azide (B81097) component can influence the reaction rate and the properties of the resulting fluorinated triazole products mdpi.comresearchgate.netnih.govrsc.org. Research has explored the use of fluorinated ligands and solvents in CuAAC reactions, demonstrating the compatibility and utility of fluorinated systems in this methodology mdpi.comresearchgate.netmdpi.comrsc.org.

Development of Fluorinated 1,2,3-Triazole Derivatives

The CuAAC reaction provides a direct route to 1,2,3-triazole derivatives, which are valuable scaffolds in medicinal chemistry, agrochemicals, and materials science due to their unique properties and biological activities chemrxiv.orgrsc.org. If this compound were to undergo CuAAC with an azide, it would yield a 1,4-disubstituted 1,2,3-triazole bearing a fluoropentyl chain. Such fluorinated triazoles are of significant interest, as the fluorine atom can enhance lipophilicity, metabolic stability, and binding interactions of molecules chemrxiv.orgacs.org. While direct synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles from α-fluoroalkynes is challenging due to their instability, α-fluoronitroalkenes have been developed as surrogates for accessing these specific regioisomers via cycloaddition reactions scribd.comchemrxiv.orgrsc.orgacs.org. The development of synthetic methods for incorporating fluorine into heterocyclic systems, including triazoles, remains an active area of research chemrxiv.orgrsc.org.

Transition Metal-Catalyzed Transformations of this compound

Metal-Mediated C-F Bond Activation and Functionalization in Related Systems

The C-F bond is one of the strongest single bonds in organic chemistry, making its activation and functionalization a significant challenge and a frontier in synthetic chemistry wikipedia.orgresearchgate.net. Transition metals play a crucial role in overcoming this challenge, enabling the cleavage of C-F bonds for subsequent transformations. While specific examples of metal-mediated C-F bond activation directly on this compound were not detailed in the provided search results, extensive research exists on related fluorinated systems.

Transition metals such as palladium, nickel, copper, and rhodium are frequently employed in reactions involving C-F bond activation wikipedia.orgresearchgate.netmdpi.comnih.govsci-hub.seacs.org. These reactions often proceed via mechanisms involving oxidative addition of the C-F bond to the metal center, followed by various catalytic steps like β-fluoride elimination or direct functionalization nih.govsci-hub.seacs.org. For instance, gem-difluoroalkenes are known to undergo β-fluoride elimination catalyzed by various transition metals, leading to monofluorinated products nih.govsci-hub.se. In other cases, direct C-F bond activation of fluoroaromatics or fluoroalkenes has been achieved, enabling cross-coupling reactions or the transfer of fluorine to other substrates researchgate.netmdpi.comacs.org.

The remote fluorine in this compound could potentially influence its interaction with transition metal catalysts in reactions targeting the alkyne moiety or, under more forcing conditions, the C-F bond itself. The electronic effects of fluorine can modulate substrate reactivity and catalytic pathways libretexts.orgrsc.org. Research into the activation of C-F bonds is crucial for the synthesis of complex fluorinated molecules and for the remediation of persistent organofluorine compounds wikipedia.orgacs.org.

Table 2: Examples of Transition Metal Catalysis with Fluorinated Alkynes (Related Systems)

| Reaction Type | Metal Catalyst | Fluorinated Substrate Type | Key Transformation | Notes | Citation |

| Pauson-Khand Reaction (Intramolecular) | Cobalt | Fluorinated Enynes | Cyclopentenone formation | Electron-deficient alkynes are poor substrates; fluorine on alkenyl moiety can reduce yields. | rsc.org |

| Trifluoroethylation | Copper | Terminal Alkynes | C-alkyne bond formation with CF₃CH₂- | Mild conditions, no additional base/ligands needed. | acs.org |

| Trifluoromethylselenolation | Copper (implied) | Terminal Alkynes | C-Csp-SeCF₃ bond formation | Anti-Markovnikov regioselectivity observed for some substrates. | nih.gov |

| Cycloaddition with Pt(IV) complex | Platinum | Acetylene (B1199291) | Vinyl Pt(IV) product | Demonstrates metal coordination and cycloaddition with alkynes. | mdpi.com |

| Metal-catalyzed C–F bond activation/functionalization | Various (Pd, Ni, Rh, etc.) | Fluoroalkenes/Fluoroalkynes | C–F bond cleavage and functionalization | Often involves β-fluoride elimination or direct C–F bond activation. Fluorine's electronic effects influence reactivity. | chinesechemsoc.orgwikipedia.orgresearchgate.netmdpi.comnih.govsci-hub.seacs.orgresearchgate.net |

| CuAAC with Fluorinated Groups | Copper | Fluorinated Groups on Alkynes/Azides | 1,2,3-Triazole formation | Fluorinated triazoles are of interest for various applications. Fluorine can influence reaction rates and product properties. | nih.govmdpi.comresearchgate.netnih.govrsc.org |

Compound List:

this compound

Acetylene

Ethylene

Propene

1-Pentyne

2-Pentyne

1-Penten-4-yne

Cyclohexene

Phenylacetylene

3-Ethynylthiophene

p-Fluorophenyl acetylene

o-Fluoro-substituted analogue

p-Tolylazide

Benzyl azide

Aliphatic azides

α-Fluoroalkynes

α-Fluoronitroalkenes

1,2,3-Triazoles

Fluorinated 1,2,3-Triazoles

4-Fluoro-1,5-disubstituted-1,2,3-triazoles

1,4-disubstituted 1,2,3-triazoles

Perfluorinated compounds (PFCs)

PFOA

Hexafluoroisopropanol (HFIP)

Trifluoroacetic acid (TFA)

Trifluoromethyl groups (CF₃)

Trifluoromethylthio group (CF₃S)

Trifluoromethylselenolated molecules (CF₃Se)

Perfluorinated ligand

Toluoyl chloride

Toluoyl fluoride (B91410)

The user requested an article focusing on "3.4.2. Coupling Reactions for Alkynyl Fluoride Incorporation" concerning the chemical compound "this compound," including detailed research findings and data tables.

Upon reviewing the provided search results, specific research findings and data tables detailing the use of this compound in coupling reactions for alkynyl fluoride incorporation were not identified. The available literature discusses general methodologies for incorporating fluorine or alkynyl groups into molecules via various coupling reactions, such as Sonogashira coupling and Suzuki coupling, and also explores the reactivity of alkyl fluorides in cross-coupling reactions.

While the broader topic of alkynyl fluoride incorporation via coupling reactions is supported by the search results, direct experimental data or specific examples involving this compound in these precise reaction types are absent. Therefore, it is not possible to generate the detailed article with the requested data tables based on the provided information.

Relevant Compounds Found in Search Results Related to Fluorinated Compounds in Coupling Reactions:

this compound (CAS 764-36-3)

Alkyl fluorides

Aryl fluorides

Fluoroalkynes

Fluoroarenes

1-Fluoro-5-iodopentane

1-fluoro-4-ethynylbenzene

4-[18F]fluoro-1-iodobenzene

Fluorographene

Benzoyl fluorides

Alkyl boronic acids

Arylboronic acid

Organocuprates

Benzyl ammonium (B1175870) salts

Arylhydrazines

Applications of 5 Fluoro 1 Pentyne As a Key Building Block in Complex Molecular Architectures

Construction of Fluorinated Heterocyclic Compounds

The introduction of fluorine into heterocyclic scaffolds can significantly enhance the biological activity and metabolic stability of molecules. nih.govle.ac.uke-bookshelf.de 5-Fluoro-1-pentyne serves as a valuable precursor for the synthesis of a variety of fluorinated heterocycles, primarily through cycloaddition reactions. nih.govnih.gov The terminal alkyne functionality of this compound readily participates in [3+2] cycloaddition reactions, a cornerstone of "click chemistry," to form five-membered heterocyclic rings. nih.govsoton.ac.ukyoutube.com

One of the most prominent applications is the synthesis of fluorinated 1,2,3-triazoles. nih.govnih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between this compound and various organic azides provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles bearing a fluoropentyl side chain. nih.govyoutube.com This methodology is attractive due to its mild reaction conditions, high yields, and tolerance of a wide range of functional groups. researchgate.net The resulting fluorinated triazoles are of significant interest in medicinal chemistry due to their potential as therapeutic agents. nih.gov

The general scheme for the synthesis of 1,4-disubstituted-5-fluoroalkyl-1,2,3-triazoles from this compound is depicted below:

Beyond triazoles, the reactivity of the alkyne in this compound can be exploited for the synthesis of other fluorinated heterocycles, such as fluorinated pyridines and sulfur-containing heterocycles, through various cycloaddition pathways. nih.govnih.gov The presence of the fluorine atom in these heterocycles can influence their electronic properties, lipophilicity, and binding interactions with biological targets. nih.gov

Development of Fluorinated Probes for Advanced Chemical Biology Research

Fluorinated compounds are increasingly utilized as probes in chemical biology to study biological processes in their native environments. mdpi.comresearchgate.netnih.gov The unique properties of the fluorine atom, such as its high electronegativity and the ability to be detected by 19F NMR and PET imaging, make it an ideal label. This compound, particularly its isotopically labeled form, 5-[18F]fluoro-1-pentyne, is a key building block for the development of fluorinated probes for bioorthogonal chemistry and in vivo imaging. nih.govnih.gov

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govnih.gov The "click" reaction between an alkyne and an azide (B81097) is a prime example of a bioorthogonal ligation. 5-[18F]Fluoro-1-pentyne can be efficiently incorporated into biomolecules through CuAAC, enabling the development of PET probes for non-invasive imaging. researchgate.net PET is a highly sensitive imaging technique that allows for the visualization and quantification of biological processes at the molecular level. researchgate.net

The synthesis of these PET probes involves the radiosynthesis of 5-[18F]fluoro-1-pentyne followed by its click reaction with an azide-functionalized targeting vector, such as a peptide or a small molecule. The resulting 18F-labeled triazole conjugate can then be used for in vivo imaging to study disease states or monitor therapeutic responses.

Table 1: Synthesis of a 18F-labeled PET probe using 5-[18F]Fluoro-1-pentyne

| Step | Description | Reactants | Products | Key Features |

| 1 | Radiosynthesis of 5-[18F]fluoro-1-pentyne | Precursor with a leaving group, [18F]Fluoride | 5-[18F]Fluoro-1-pentyne | High radiochemical yield |

| 2 | Click Reaction | 5-[18F]Fluoro-1-pentyne, Azide-functionalized biomolecule | 18F-labeled triazole conjugate | Bioorthogonal, High efficiency |

The development of such fluorinated probes allows for the sensitive and specific detection of biological targets, providing valuable insights into disease mechanisms and aiding in the development of new diagnostic and therapeutic strategies. mdpi.comresearchgate.netnih.gov

Utilization as a Precursor for Novel Fluorinated Materials and Specialty Polymers

Fluoropolymers are a class of materials known for their exceptional properties, including high thermal stability, chemical resistance, low friction coefficients, and unique electrical properties. wikipedia.orgnih.govmdpi.com These properties arise from the strength of the carbon-fluorine bond and the unique electronic nature of fluorine. nih.gov this compound can serve as a monomer for the synthesis of novel fluorinated polymers with tailored properties. wikipedia.orgnih.gov

The polymerization of alkynes can lead to the formation of conjugated polymers with interesting optical and electronic properties. The incorporation of a fluoroalkyl side chain, as in the case of poly(this compound), can further modify these properties. For instance, the fluorine atoms can influence the polymer's solubility, processability, and thermal stability. nih.gov

While specific examples of the homopolymerization of this compound are not extensively detailed in the literature, the general principles of alkyne polymerization suggest that it can be polymerized through various methods, including Ziegler-Natta catalysis or metathesis polymerization. The resulting polymer would possess a polyacetylene backbone with pendant 3-fluoropropyl groups.

Table 2: Potential Properties of Poly(this compound)

| Property | Expected Characteristic | Rationale |

| Thermal Stability | High | Strong C-F and C-C bonds in the polymer backbone and side chains. nih.gov |

| Chemical Resistance | High | The fluorinated side chains can create a protective barrier against chemical attack. wikipedia.org |

| Solubility | Potentially tunable | The fluorine content can be adjusted to control the polymer's solubility in various solvents. |

| Optical/Electronic Properties | Potentially conductive/luminescent | The conjugated polyacetylene backbone can impart interesting electronic properties. |

Furthermore, this compound can be used as a comonomer in copolymerizations with other monomers to create a wide range of specialty polymers with specific functionalities and properties for applications in electronics, coatings, and advanced materials. wikipedia.orgnih.govmdpi.com

Contributions to Complex Organic Synthesis Pathways and Total Syntheses

The synthesis of complex natural products is a significant challenge in organic chemistry and often requires the use of versatile and highly functionalized building blocks. rsc.orgbath.ac.ukrsc.orgmdpi.com Fluorinated building blocks are increasingly being incorporated into these synthetic pathways to create novel analogs of natural products with improved biological activity and pharmacokinetic properties. rsc.orgbath.ac.uk

This compound, with its terminal alkyne and fluoroalkyl chain, represents a valuable C5 building block for the construction of complex molecular architectures. The alkyne group can be readily transformed into a variety of other functional groups or used in coupling reactions to build larger carbon skeletons. The fluorinated side chain can be carried through multiple synthetic steps to be present in the final target molecule.

While a specific total synthesis that explicitly utilizes this compound as a starting material is not prominently documented, its potential as a key fragment is evident. For example, in the synthesis of complex macrocycles, the alkyne functionality of this compound could be used in a ring-closing metathesis reaction or a Sonogashira coupling to form the macrocyclic ring. The fluorinated side chain would then be incorporated into the final structure, potentially enhancing its biological properties.

The strategic incorporation of this compound into a synthetic route allows for the late-stage introduction of a fluorine-containing moiety, providing a modular approach to the synthesis of fluorinated analogs of complex natural products. This approach is highly valuable in medicinal chemistry for the development of new drug candidates with improved efficacy and safety profiles. rsc.orgbath.ac.uk

Advanced Spectroscopic Methodologies for the Characterization of 5 Fluoro 1 Pentyne Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of organic structure determination, providing detailed information about the connectivity and electronic environment of atoms within a molecule. For 5-Fluoro-1-pentyne derivatives, the judicious use of proton (¹H), carbon (¹³C), and fluorine (¹⁹F) NMR is critical.

¹⁹F NMR spectroscopy is exceptionally useful for fluorine-containing compounds due to the high gyromagnetic ratio and 100% natural abundance of the ¹⁹F nucleus, leading to high sensitivity. The ¹⁹F nucleus is highly sensitive to its electronic environment, resulting in a wide chemical shift range (typically spanning over 200 ppm) that allows for easy differentiation of fluorine atoms in various chemical contexts ucsb.edue-bookshelf.deslideshare.netorganicchemistrydata.org. For this compound derivatives, ¹⁹F NMR can directly confirm the presence and location of the fluorine atom. Coupling between fluorine and nearby protons (¹H) or carbons (¹³C) provides invaluable information about the molecular structure and stereochemistry d-nb.inforesearchgate.netnih.govosti.gov. For instance, a primary alkyl fluoride (B91410), such as the -CH₂-F group in this compound, typically appears as a singlet or a multiplet depending on coupling to adjacent protons, with chemical shifts often found in the range of +40 to +140 ppm relative to CFCl₃, although specific environments can vary this ucsb.edue-bookshelf.de. In derivatives where the fluorine is attached to a carbon bearing a hydrogen, such as a -CHF- group, a characteristic ¹H-¹⁹F coupling (JHF) will be observed, further aiding structural assignment researchgate.netnih.gov.

¹H NMR spectroscopy provides information on the number of chemically distinct protons, their relative abundance (integration), and their neighboring environments through spin-spin coupling. In this compound derivatives, the terminal alkyne proton (HC≡C-) typically appears as a singlet or a slightly broadened singlet around 2-3 ppm. The methylene (B1212753) groups (-CH₂-) in the alkyl chain will exhibit characteristic signals, with their splitting patterns revealing the number of adjacent protons. Crucially, the methylene group adjacent to the fluorine atom (-CH₂-F) will show a significant downfield shift and will be split by the ¹⁹F nucleus, often appearing as a triplet or multiplet due to ¹J(C-F) and ²J(H-F) couplings researchgate.netosti.gov.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The alkyne carbons (≡C and ≡C-H) are typically found in the range of 70-90 ppm libretexts.orgnist.gov. The carbon directly bonded to fluorine (-CH₂-F) will exhibit a characteristic large ¹J(C-F) coupling constant, often in the range of 150-180 Hz, and its chemical shift will be significantly influenced by the electronegative fluorine atom, typically appearing around 40-50 ppm for a primary alkyl fluoride researchgate.netosti.gov. Other methylene carbons in the chain will resonate in the typical aliphatic region (20-40 ppm) and may show smaller coupling constants to adjacent protons and potentially to the fluorine atom. Analyzing these coupling constants (J-values) is vital for confirming connectivity and stereochemistry, as they are independent of the magnetic field strength and provide a direct measure of the through-bond interactions between nuclei libretexts.org.

Table 1: Representative NMR Spectroscopic Data for a Hypothetical this compound Derivative

| Nucleus | Position (Example: R-C≡C-CH₂-CH₂-CH₂-F) | Chemical Shift (δ, ppm) | Multiplicity & Coupling (Hz) | Notes |

| ¹H | HC≡C- | 2.5 - 2.8 | s | Terminal alkyne proton |

| ¹H | -CH₂-C≡C- | 2.2 - 2.5 | t, J ≈ 7.0 | Methylene adjacent to alkyne |

| ¹H | -CH₂-CH₂-F | 1.6 - 1.9 | sextet, J ≈ 7.0 | Methylene adjacent to CH₂-F |

| ¹H | -CH₂-F | 3.4 - 3.7 | t, J(H,F) ≈ 45-50 | Methylene adjacent to fluorine |

| ¹³C | ≡C-H | 78 - 82 | s | Terminal alkyne carbon |

| ¹³C | ≡C-CH₂- | 70 - 75 | s | Internal alkyne carbon |

| ¹³C | -CH₂-C≡C- | 18 - 25 | s | Methylene adjacent to alkyne |

| ¹³C | -CH₂-CH₂-F | 25 - 30 | s | Methylene in the chain |

| ¹³C | -CH₂-F | 43 - 48 | d, ¹J(C,F) ≈ 170-175 | Methylene bonded to fluorine |

| ¹⁹F | -CH₂-F | 40 - 50 | s (or complex multiplet) | Fluorine atom, coupling to CH₂ observed |

Note: Chemical shifts and coupling constants are approximate and can vary based on the specific derivative and solvent used.

High-Resolution Mass Spectrometry Techniques (e.g., ESI-HRMS, Tandem MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of synthesized compounds. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass-to-charge ratio (m/z) measurements, often to within 5 parts per million (ppm) fiveable.memeasurlabs.comacs.orgucla.edu. This precision allows for the unambiguous determination of molecular formulas, distinguishing between compounds with the same nominal mass but different elemental compositions (isobars) fiveable.memeasurlabs.comnih.gov. For a this compound derivative, HRMS would typically be performed using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate protonated molecules ([M+H]⁺) or other adducts, from which the exact mass can be measured rsc.org.

Tandem Mass Spectrometry (MS/MS) can provide further structural insights by fragmenting selected precursor ions and analyzing the resulting fragment ions patnawomenscollege.in. The fragmentation patterns can reveal the presence of specific substructures, such as the loss of HF, cleavage of the alkyl chain, or fragmentation related to the alkyne moiety, thereby corroborating the proposed structure. For example, the elimination of 5-fluoro-1-pentene from a larger molecule was noted in the context of synthetic cannabinoid analysis researchgate.net.

Table 2: Representative HRMS Data for this compound

| Compound Name | Molecular Formula | Calculated Exact Mass (Da) | Observed Exact Mass (Da) | m/z (Adduct) | Source/Notes |

| This compound | C₅H₇F | 86.053178385 | 86.053178385 | [M]⁺ | PubChem nih.gov |

| This compound | C₅H₇F | 87.060727456 | 87.060727456 | [M+H]⁺ | Calculated from PubChem nih.gov |

| Trifluorinated Alkyne Derivative (e.g., 3k) | C₁₉H₁₀F₃N₂ | 409.0633 | 409.0639 | [M+H]⁺ | Snippet rsc.org (ESI-HRMS) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing information about the presence of specific functional groups. For this compound derivatives, these techniques are invaluable for identifying key structural features.

The terminal alkyne moiety typically exhibits a characteristic stretching vibration for the C≡C triple bond in the region of 2100–2260 cm⁻¹, which is often weak for terminal alkynes due to a small change in dipole moment libretexts.orgnist.govlibretexts.org. The terminal C-H stretch of the alkyne is usually observed as a sharp band around 3300 cm⁻¹ libretexts.orgnist.govlibretexts.org. The presence of the C-F bond introduces characteristic stretching vibrations, typically found in the fingerprint region (below 1500 cm⁻¹), often appearing as strong absorptions between 1000 and 1400 cm⁻¹ libretexts.orglibretexts.orgjove.com. For example, in related fluorinated alkynes, C-F stretching frequencies have been reported around 1122 cm⁻¹ and 1266 cm⁻¹ rsc.org.

Raman spectroscopy can provide complementary information, particularly for vibrations that are weak in IR, such as symmetric stretches. It can also be sensitive to conformational changes and molecular packing in the solid state researchgate.net. By analyzing the positions and intensities of these characteristic bands, the presence of the alkyne and fluoroalkyl functionalities can be confirmed.

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Characteristic Vibration | Frequency (cm⁻¹) | Notes |

| Terminal Alkyne (C≡C) | Stretch | 2100 – 2260 | Often weak for terminal alkynes; can be absent or weak if symmetrically substituted. |

| Terminal Alkyne (C-H) | Stretch | ~3300 | Sharp band, characteristic of terminal alkynes. |

| Alkyl C-H | Stretch | 2850 – 3000 | Typical aliphatic C-H stretching. |

| C-F (Alkyl Fluoride) | Stretch | 1000 – 1400 | Strong absorption, specific position depends on the carbon environment (e.g., primary, secondary). |

| C-F (in related compounds) | Stretch | ~1122, ~1266 | Example from trifluorinated alkynes rsc.org. |

Emerging Research Directions and Future Innovations Involving 5 Fluoro 1 Pentyne

Development of Novel Catalytic Systems for Selective Transformations

The development of new catalytic systems is crucial for unlocking the full synthetic potential of 5-fluoro-1-pentyne. Research is focused on achieving high selectivity and efficiency in various transformations.

One key area is the catalytic hydrofunctionalization of the alkyne moiety. This includes hydroamination, hydroarylation, and hydroboration, which introduce new functional groups across the carbon-carbon triple bond. For instance, gold(I) and gallium(III) catalysts have shown promise in the hydroarylation of alkynes, a reaction that could be applied to this compound for the synthesis of complex fluorinated carbocycles nih.gov. Brønsted acid-catalyzed intramolecular hydroarylation has also been developed for 1,5-diaryl-1-pentynes, suggesting a potential pathway for the cyclization of appropriately substituted this compound derivatives nii.ac.jp.

Another significant direction is the development of catalysts for fluorinative transformations . While this compound already contains a fluorine atom, further selective fluorination can lead to compounds with unique properties. For example, copper(I)-catalyzed borofluorination of alkynes has been developed to produce cis-(β-fluorovinyl)boronates researchgate.net. Applying such a system to this compound could yield novel difluorinated building blocks. Similarly, stereodivergent alkyne hydrofluorination using protic tetrafluoroborates offers a metal-free approach to vinyl fluorides, which could potentially be adapted for this compound nih.gov.

The table below summarizes potential catalytic transformations for this compound based on existing research on similar alkynes.

| Transformation | Catalyst/Reagent | Potential Product from this compound |

| Hydroarylation | Gold(I) or Gallium(III) complexes | Aryl-substituted fluoroalkenes |

| Intramolecular Hydroarylation | Brønsted Acids (e.g., p-TsOH) | Fluorinated benzosuberene derivatives |

| Borofluorination | Copper(I) / NFSI | cis-(β-Fluorovinyl)boronates with a fluoropentyl chain |

| Hydrofluorination | 2,6-Dichloropyridinium tetrafluoroborate | (E)- or (Z)-1,5-difluoro-1-pentene |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry and automated synthesis platforms is a key step towards its efficient and safe utilization in both research and industrial settings. Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, better reaction control, and easier scalability durham.ac.ukresearchgate.net.

Automated synthesis platforms are particularly well-suited for reactions involving energetic or hazardous reagents. The precise control over reaction parameters in a continuous flow setup minimizes risks. For instance, the automated radiolabeling of biomolecules with fluorine-18 (B77423) often utilizes alkyne precursors for click chemistry reactions on automated modules nih.govnih.gov. This compound, as a terminal alkyne, is an ideal candidate for such automated processes, enabling the rapid and reliable synthesis of fluorinated PET imaging agents or other biologically active molecules.

Furthermore, flow microreactors can be employed for the development and optimization of reactions involving this compound durham.ac.uk. These systems allow for rapid screening of reaction conditions, such as temperature, pressure, and catalyst loading, leading to accelerated process development. The synthesis of fluorinated compounds, which can be challenging, stands to benefit significantly from the enhanced control offered by flow chemistry durham.ac.uk.

The following table outlines the potential benefits of using flow chemistry for reactions involving this compound.

| Feature of Flow Chemistry | Benefit for this compound Chemistry |

| Enhanced Safety | Safe handling of potentially energetic reactions and hazardous reagents. |

| Precise Reaction Control | Improved selectivity and yield in catalytic transformations. |

| Scalability | Facile transition from laboratory-scale synthesis to pilot or production scale. |

| Automation | High-throughput screening of reaction conditions and on-demand synthesis. |

Exploration of Unconventional Reactivity and Derivatization Pathways

Beyond standard alkyne chemistry, researchers are exploring unconventional reactivity and novel derivatization pathways for this compound. The presence of the fluorine atom can influence the electronic properties of the molecule, potentially leading to unique chemical behavior rsc.org.

One area of interest is the use of this compound in cycloaddition reactions . As a terminal alkyne, it is a prime candidate for [3+2] cycloadditions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" thermofisher.comnih.gov. This reaction would allow for the facile conjugation of the fluoropentynyl moiety to a wide range of molecules, including biomolecules and polymers. The synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles from synthetic surrogates of α-fluoroalkynes highlights the interest in fluorinated triazoles, which could be accessed more directly using this compound rsc.org.

The development of novel multi-component reactions involving this compound is another promising avenue. For example, a nickel-catalyzed three-component cross-electrophile strategy for the carbo(fluoro)methylation of alkynes has been reported, leading to axially chiral (fluoro)methyl-substituted alkenes acs.org. Adapting such a methodology to this compound could provide access to complex chiral fluorinated molecules.

Furthermore, the potential for biocatalytic transformations of this compound is an emerging field. While biocatalysis for organofluorine synthesis is still developing, enzymes could offer highly selective and environmentally friendly routes to chiral fluorinated compounds derived from this compound acs.org.

The table below presents some potential unconventional derivatization pathways for this compound.

| Reaction Type | Reagents | Potential Product |

| [3+2] Cycloaddition (Click Chemistry) | Organic Azides, Copper(I) catalyst | 1,4-Disubstituted-1,2,3-triazoles with a 4-(3-fluoropropyl) substituent |

| Three-Component Carbo(fluoro)methylation | Alkyl bromides, (Fluoro)methyl halides, Nickel catalyst | Axially chiral (fluoro)methyl-substituted alkenes |

| Biocatalytic Hydration | Hydratase enzymes | 5-Fluoro-2-pentanone |

Sustainable and Scalable Production Methods for Industrial and Research Applications

The development of sustainable and scalable production methods for this compound is essential for its widespread adoption in industrial and research applications. Green chemistry principles are being applied to minimize the environmental impact of its synthesis nih.govnih.govrsc.orgmdpi.com.

Current research focuses on identifying environmentally benign fluorinating agents and catalytic methods to replace stoichiometric reagents. The use of greener solvents and the reduction of waste are also key considerations. For instance, the synthesis of fluorinated compounds often relies on harsh reagents, but newer methods are being developed that are milder and more sustainable.

Process intensification through technologies like flow chemistry and microreactors can also contribute to more sustainable production cetjournal.itresearchgate.netyoutube.com. These technologies can lead to higher yields, reduced energy consumption, and minimized solvent usage. The development of a robust and scalable synthesis is crucial for making this compound a readily available building block for the chemical industry.

The table below highlights key aspects of sustainable and scalable production methods for this compound.

| Approach | Key Objective | Potential Benefit |

| Green Chemistry | Use of safer reagents and solvents, waste reduction. | Reduced environmental impact and improved process safety. |

| Catalytic Synthesis | Replacement of stoichiometric reagents with catalysts. | Increased atom economy and reduced waste. |

| Process Intensification | Use of flow chemistry and microreactors. | Higher efficiency, lower energy consumption, and smaller footprint. |

| Scalable Synthesis | Development of robust and high-yielding synthetic routes. | Increased availability and lower cost of this compound. |

Q & A

Q. How should researchers document synthetic procedures to meet FAIR (Findable, Accessible, Interoperable, Reusable) data standards?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.